molecular formula C19H21BrN2O B1292947 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-01-2

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1292947
CAS No.: 898783-01-2
M. Wt: 373.3 g/mol
InChI Key: HJPQDFWWTJXLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C19H21BrN2O and a molecular weight of 373.3 g/mol. This compound is significant in the field of organic chemistry due to its diverse applications and synthesis methods.

Preparation Methods

The synthesis of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps. One common synthetic route includes the bromination of 2-(4-methylpiperazinomethyl) benzophenone. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

Scientific Research Applications

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone can be compared with similar compounds such as:

    2-(4-methylpiperazinomethyl) benzophenone: Lacks the bromine atom, leading to different reactivity and applications.

    3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone:

    3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone: The presence of fluorine instead of bromine affects its reactivity and biological activity.

Properties

IUPAC Name

(3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPQDFWWTJXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643870
Record name (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-01-2
Record name (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.